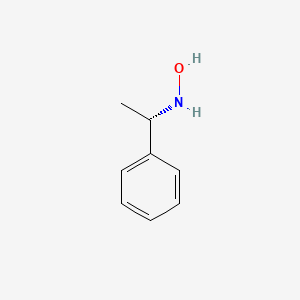

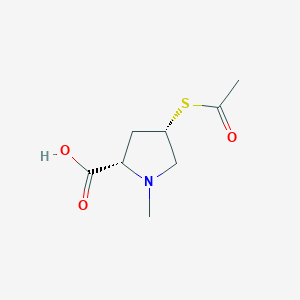

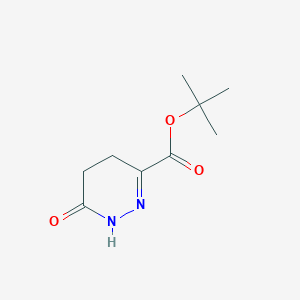

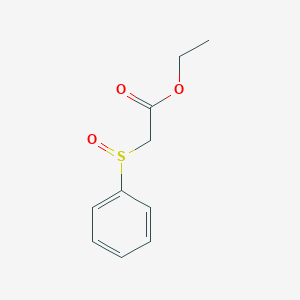

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

-(S)-1-(Tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid (TBC-DCBP) is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a derivative of pyrrolidine and contains a tert-butoxycarbonyl (t-Boc) group and a 3,4-dichlorobenzyl (DCB) group. TBC-DCBP is a versatile compound that can be used as a chiral auxiliary, a protecting group, and a synthetic intermediate. Its unique structure and properties make it a valuable tool for organic synthesis, chemical research, and drug development.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Crystal Structure Determination : Compounds similar to (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid have been synthesized and characterized using X-ray diffraction studies, highlighting their potential in elucidating molecular conformations and intermolecular interactions, which are crucial for understanding chemical reactivity and properties (S. Naveen et al., 2007).

Chemoselective Reactions : The use of tert-butoxycarbonyl protecting group in the synthesis of complex organic molecules, demonstrating its role in protecting amino groups during synthetic procedures, thereby allowing for chemoselective reactions to occur (Yukako Saito et al., 2006).

Medicinal Chemistry and Drug Development

Neuraminidase Inhibitors : Research on compounds containing pyrrolidine cores, similar to the compound of interest, has led to the development of potent inhibitors against influenza neuraminidase. These studies involve the synthesis of novel compounds and their evaluation as therapeutic agents (G. T. Wang et al., 2001).

Glucokinase Activators : Novel synthetic routes have been explored for key intermediates in the development of new glucokinase activators, demonstrating the compound's role in advancing treatments for diabetes through the modulation of glucokinase activity (Hiroki Fujieda & K. Maeda, 2019).

Organic Synthesis and Methodology Development

Cycloaddition Reactions : The compound's structural features facilitate its use in cycloaddition reactions, providing a versatile tool for constructing complex heterocyclic frameworks essential for pharmaceuticals and materials science (A. Brandi et al., 2006).

Asymmetric Synthesis : Studies on the asymmetric synthesis of pyrrolidine derivatives highlight the importance of such compounds in creating chiral building blocks, which are pivotal in the synthesis of enantioselective drugs (C. Xue et al., 2002).

Propiedades

IUPAC Name |

(2S)-2-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEOQKALYMEIPL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428024 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217732-47-2 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.